

# Dihydromyricetin: A Potential Adjunct to Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Dihydromicromelin B |           |
| Cat. No.:            | B12441224           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Dihydromyricetin (DHM), a natural flavonoid compound also known as ampelopsin, has garnered significant interest in oncological research for its potential anti-cancer properties. This guide provides an objective comparison of DHM with standard chemotherapy drugs, supported by experimental data, to elucidate its potential role in cancer therapy, particularly as a synergistic agent.

## Performance Comparison: Dihydromyricetin vs. Standard Chemotherapy

Current research indicates that Dihydromyricetin's most promising application in cancer treatment may be as a chemosensitizer, enhancing the efficacy of conventional chemotherapy drugs and potentially reducing their side effects. Direct head-to-head comparisons of DHM as a standalone treatment versus standard chemotherapy are limited. However, studies investigating its synergistic effects provide valuable insights into its therapeutic potential.

### Cytotoxicity and IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of DHM and standard chemotherapy drugs in various cancer cell lines as reported in different studies.



Table 1: IC50 Values of Dihydromyricetin (DHM) in Various Cancer Cell Lines

| Cell Line            | Cancer Type                       | DHM IC50 (μM)             | Duration (h) | Reference |
|----------------------|-----------------------------------|---------------------------|--------------|-----------|
| T24                  | Muscle Invasive<br>Bladder Cancer | 22.3                      | 48           | [1]       |
| UMUC3                | Muscle Invasive<br>Bladder Cancer | 16.7                      | 48           | [1]       |
| A2780 (p53 positive) | Ovarian Cancer                    | 336.0                     | 24           | [2]       |
| SKOV3 (p53 null)     | Ovarian Cancer                    | 845.9                     | 24           | [2]       |
| HuH-6                | Hepatoblastoma                    | ~75 (for ~48% inhibition) | 48           | [3]       |
| HepG2                | Hepatoblastoma                    | ~50 (for ~55% inhibition) | 48           | [3]       |

Table 2: Comparative IC50 Values of Standard Chemotherapy Drugs with and without Dihydromyricetin (DHM)

| Cell Line                  | Cancer Type                 | Treatment  | IC50 (µM)     | Reference |
|----------------------------|-----------------------------|------------|---------------|-----------|
| HuH-6                      | Hepatoblastoma              | Cisplatin  | 6.33 ± 0.20   | [3]       |
| Cisplatin + DHM<br>(25 μM) | 5.17 ± 0.31                 | [3]        |               |           |
| HepG2                      | Hepatoblastoma              | Cisplatin  | 5.91 ± 0.27   | [3]       |
| Cisplatin + DHM<br>(25 μM) | 4.54 ± 0.21                 | [3]        |               |           |
| QGY7701                    | Hepatocellular<br>Carcinoma | Nedaplatin | Not specified | [4][5]    |
| SMMC7721                   | Hepatocellular<br>Carcinoma | Nedaplatin | Not specified | [4][5]    |



Note: One study reported that the combination of DHM and Nedaplatin (NDP) induced more significant apoptosis in tumor cells but did not provide specific IC50 values for the combination. The concentrations for the combination studies were selected based on the individual IC50 values of each drug.[4][5]

#### **Apoptosis Induction**

Apoptosis, or programmed cell death, is a key mechanism by which chemotherapy drugs eliminate cancer cells. Studies have shown that DHM can induce apoptosis in cancer cells and enhance the apoptotic effects of standard chemotherapy drugs.

Table 3: Apoptosis Rates in Cancer Cells Treated with DHM and/or Standard Chemotherapy

| Cell Line   | Cancer Type                       | Treatment             | Apoptosis<br>Rate (%)                     | Reference |
|-------------|-----------------------------------|-----------------------|-------------------------------------------|-----------|
| T24         | Muscle Invasive<br>Bladder Cancer | Control (0 μM<br>DHM) | 8.7 ± 0.7                                 | [6]       |
| DHM (5 μM)  | 12.3 ± 1.1                        | [6]                   |                                           |           |
| DHM (20 μM) | 19.9 ± 5.5                        | [6]                   | _                                         |           |
| UMUC3       | Muscle Invasive<br>Bladder Cancer | Control (0 μM<br>DHM) | 5.2 ± 0.5                                 | [6]       |
| DHM (5 μM)  | 6.3 ± 0.1                         | [6]                   |                                           |           |
| DHM (20 μM) | 7.6 ± 0.9                         | [6]                   |                                           |           |
| QGY7701     | Hepatocellular<br>Carcinoma       | DHM + NDP             | Significantly<br>higher than NDP<br>alone | [4][7]    |
| SMMC7721    | Hepatocellular<br>Carcinoma       | DHM + NDP             | Significantly<br>higher than NDP<br>alone | [4][7]    |

Note: A study on hepatocellular carcinoma cells demonstrated a synergistic effect of DHM and Nedaplatin (NDP) in promoting apoptosis, though specific percentage values for the



combination were not detailed in the text but were shown in flow cytometry plots.[4][7]

#### **Signaling Pathways and Mechanisms of Action**

Dihydromyricetin exerts its anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

### p53/Bcl-2 Signaling Pathway

One of the primary mechanisms by which DHM is thought to enhance chemotherapy-induced apoptosis is through the p53/Bcl-2 signaling pathway. In hepatocellular carcinoma cells, the combination of DHM and nedaplatin was shown to activate this pathway, leading to mitochondrial dysfunction and cell death.[4][5] The tumor suppressor protein p53 can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Frontiers | Chemotherapeutic dihydromyricetin with remarkable anti-tumor activity and biosafety for muscle invasive bladder cancer [frontiersin.org]
- 2. Dihydromyricetin Induces Apoptosis and Reverses Drug Resistance in Ovarian Cancer Cells by p53-mediated Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dihydromyricetin functions as a tumor suppressor in hepatoblastoma by regulating SOD1/ROS pathway [frontiersin.org]
- 4. Dihydromyricetin Enhances the Chemo-Sensitivity of Nedaplatin via Regulation of the p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin Enhances the Chemo-Sensitivity of Nedaplatin via Regulation of the p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemotherapeutic dihydromyricetin with remarkable anti-tumor activity and biosafety for muscle invasive bladder cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydromyricetin Enhances the Chemo-Sensitivity of Nedaplatin via Regulation of the p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Dihydromyricetin: A Potential Adjunct to Standard Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12441224#dihydromicromelin-b-compared-to-standard-chemotherapy-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com